2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 585551-77-5
VCID: VC20171556
InChI: InChI=1S/C20H23N3O2S2/c1-5-14-9-7-8-10-15(14)21-16(24)11-26-20-22-18-17(12(3)13(4)27-18)19(25)23(20)6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24)
SMILES:
Molecular Formula: C20H23N3O2S2
Molecular Weight: 401.5 g/mol

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide

CAS No.: 585551-77-5

VCID: VC20171556

Molecular Formula: C20H23N3O2S2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide - 585551-77-5

Description

"2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide" is a synthetic organic compound belonging to the class of thieno[2,3-d]pyrimidine derivatives. These compounds are widely studied for their biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural framework of thieno[2,3-d]pyrimidines provides a scaffold for bioactivity optimization through chemical modifications.

Structural Features

The compound features:

  • A thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system combining thiophene and pyrimidine rings.

  • Substituents such as ethyl and dimethyl groups on the pyrimidine ring that enhance its lipophilicity.

  • A thioether linkage connecting the pyrimidine core to an acetamide moiety.

  • An N-(2-ethylphenyl)acetamide group, introducing aromaticity and potential for hydrophobic interactions in biological systems.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves:

  • Thiophene ring construction: Starting with substituted thiophene precursors like 2-aminothiophene derivatives.

  • Cyclization reactions: Incorporating pyrimidine functionality via reactions with carbonitriles or acetic acid derivatives in the presence of catalysts such as phosphoryl trichloride or microwave irradiation techniques .

  • Functionalization: Modifying the core structure by introducing thioether and acetamide groups to enhance biological activity.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have been extensively studied as potential anticancer agents due to their ability to inhibit kinases like VEGFR-2 (vascular endothelial growth factor receptor 2). The introduction of polar groups and aromatic substitutions in these compounds enhances their binding affinity to target proteins .

Anti-inflammatory Potential

Some thieno[2,3-d]pyrimidines act as inhibitors of pro-inflammatory mediators like prostaglandin E2 (PGE2), making them promising candidates for treating inflammatory disorders without the side effects associated with NSAIDs .

Analytical Characterization

The compound's structure can be confirmed using:

  • NMR Spectroscopy (1H and 13C): To determine chemical shifts corresponding to aromatic protons and methyl groups.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared (IR) Spectroscopy: Identifying functional groups like amides and thiols based on characteristic absorption bands.

Applications in Drug Development

This compound serves as a lead structure for designing drugs targeting:

  • Cancer therapies (e.g., VEGFR inhibitors).

  • Antibacterial agents against resistant strains.

  • Anti-inflammatory medications with reduced side effects compared to traditional NSAIDs.

CAS No. 585551-77-5
Product Name 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide
Molecular Formula C20H23N3O2S2
Molecular Weight 401.5 g/mol
IUPAC Name 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide
Standard InChI InChI=1S/C20H23N3O2S2/c1-5-14-9-7-8-10-15(14)21-16(24)11-26-20-22-18-17(12(3)13(4)27-18)19(25)23(20)6-2/h7-10H,5-6,11H2,1-4H3,(H,21,24)
Standard InChIKey VPFJBBNRWABPLG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC
PubChem Compound 1989020
Last Modified Aug 15 2024

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